"synthesis pathway for 4-Bromo-N,N,3,5-tetramethylaniline"
"synthesis pathway for 4-Bromo-N,N,3,5-tetramethylaniline"
An In-depth Technical Guide to the Synthesis of 4-Bromo-N,N,3,5-tetramethylaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline, a valuable substituted aniline derivative. The document will delve into the strategic considerations for its preparation, a detailed experimental protocol, and the underlying chemical principles governing the synthesis.
Introduction
4-Bromo-N,N,3,5-tetramethylaniline is a halogenated aromatic amine with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors.[1] The strategic placement of the bromine atom at the 4-position, combined with the steric and electronic influence of the four methyl groups, makes it a unique scaffold for further functionalization. This guide will focus on the most direct and efficient method for its synthesis: the electrophilic bromination of N,N,3,5-tetramethylaniline.
Physicochemical Properties
A summary of the key physicochemical properties of the starting material and the final product is presented below.
| Property | N,N,3,5-Tetramethylaniline | 4-Bromo-N,N,3,5-tetramethylaniline |
| CAS Number | 4913-13-7[2] | 14275-09-3[3] |
| Molecular Formula | C10H15N[4] | C10H14BrN[3] |
| Molecular Weight | 149.23 g/mol | 228.13 g/mol [3] |
| Appearance | Colorless to light yellow liquid[2] | Solid or semi-solid |
| Boiling Point | 226-228 °C[2] | Not available |
| Density | 0.913 g/mL at 25 °C[2] | Not available |
Synthesis Pathway: Electrophilic Aromatic Substitution
The most logical and established method for the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline is the direct bromination of N,N,3,5-tetramethylaniline. This reaction is a classic example of electrophilic aromatic substitution, where an electrophile (in this case, a bromine cation or a polarized bromine molecule) attacks the electron-rich aromatic ring.
Mechanistic Considerations
The regioselectivity of the bromination is dictated by the directing effects of the substituents on the aniline ring. The N,N-dimethylamino group is a powerful activating group and an ortho, para-director due to its ability to donate its lone pair of electrons into the aromatic system, stabilizing the arenium ion intermediate. The two methyl groups at the 3 and 5 positions are also activating groups and ortho, para-directors.
The cumulative effect of these substituents strongly activates the ring towards electrophilic attack. The positions ortho to the dimethylamino group (2 and 6) are sterically hindered by the adjacent methyl groups at positions 3 and 5. Consequently, the electrophilic attack by bromine is overwhelmingly directed to the less sterically hindered para position (4), leading to the desired product with high selectivity.
Caption: Synthetic pathway for 4-Bromo-N,N,3,5-tetramethylaniline.
Experimental Protocol
The following protocol is a detailed, step-by-step methodology for the synthesis of 4-Bromo-N,N,3,5-tetramethylaniline. This procedure is adapted from established methods for the bromination of anilines.[5]
Materials and Equipment
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N,N,3,5-tetramethylaniline
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Bromine
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Glacial acetic acid
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Water
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Sodium bicarbonate (saturated solution)
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Ethyl acetate or diethyl ether (for extraction)
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Anhydrous sodium sulfate or magnesium sulfate (for drying)
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Round-bottom flask
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Dropping funnel
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Magnetic stirrer and stir bar
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Ice bath
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure
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Reaction Setup:
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In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve N,N,3,5-tetramethylaniline (1.0 equivalent) in glacial acetic acid.
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Cool the flask in an ice bath to 0-5 °C.
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Addition of Bromine:
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In the dropping funnel, prepare a solution of bromine (1.0 equivalent) in a small amount of glacial acetic acid.
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Add the bromine solution dropwise to the stirred solution of the aniline over a period of 30-60 minutes, ensuring the temperature remains below 10 °C.
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Reaction:
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Work-up:
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Once the reaction is complete, carefully pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product.[5]
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Neutralize the mixture by the slow addition of a saturated solution of sodium bicarbonate until the effervescence ceases.
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Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous layer).
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Combine the organic extracts and wash with brine (saturated NaCl solution).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent.
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Purification:
Safety Precautions
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Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).
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Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
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The reaction is exothermic. Maintain proper temperature control, especially during the addition of bromine.
Data Summary
The following table summarizes the key parameters for the synthesis.
| Parameter | Value |
| Starting Material | N,N,3,5-Tetramethylaniline |
| Brominating Agent | Bromine (Br2) |
| Solvent | Glacial Acetic Acid |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 1-2 hours |
| Work-up | Aqueous work-up with extraction |
| Purification | Recrystallization or Column Chromatography |
Conclusion
The synthesis of 4-Bromo-N,N,3,5-tetramethylaniline can be achieved with high selectivity and good yield through the direct electrophilic bromination of N,N,3,5-tetramethylaniline. The judicious choice of reagents and control of reaction conditions are paramount to ensure the desired outcome. This guide provides a robust framework for researchers and scientists to successfully synthesize this valuable chemical intermediate.
References
- Google. (n.d.). US6388135B1 - Preparation of 4-bromoaniline derivatives. Google Patents.
- Reed, H., Paul, T. R., & Chain, W. J. (2018). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. NSF Public Access Repository.
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PrepChem. (n.d.). Preparation of 4-bromo-N,N-dimethylaniline. Retrieved January 27, 2026, from [Link]
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Vibzzlab. (2024, April 7). 4 bromoaniline : Organic Synthesis [Video]. YouTube. [Link]
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Khan Academy India - English. (2022, December 22). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry | Khan Academy [Video]. YouTube. [Link]
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Ahmad, A. (2020, February 4). Preparation of N,N-dimethylation of 4-bromoaniline? ResearchGate. [Link]
- Google. (n.d.). CN105732395A - Method for preparing compound bromination N, N, N trimethyl aniline. Google Patents.
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National Center for Biotechnology Information. (n.d.). 4-Bromo-N,N,3,5-tetramethylaniline. PubChem. Retrieved January 27, 2026, from [Link]
- Google. (n.d.). CN102993022A - Preparation method of bromoaniline. Google Patents.
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National Center for Biotechnology Information. (n.d.). N,N,3,5-Tetramethylaniline. PubChem. Retrieved January 27, 2026, from [Link]
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PubChemLite. (n.d.). 4-bromo-n,n,3,5-tetramethylaniline (C10H14BrN). Retrieved January 27, 2026, from [Link]
- Senthilkannan, K., & Gunasekaran, S. (2013). Spectroscopic Studies and other Novel Studies of 4 Bromo 4l Chloro Benzylidene Aniline (BCBA) Crystal– A Non Linear Optical Material. International Journal of ChemTech Research, 5(6), 3051–3058.
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Top Industrial Grade Chemical. (n.d.). 4-Bromo-N,N-Dimethyl Aniline. Retrieved January 27, 2026, from [Link]
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- 2. N,N,3,5-TETRAMETHYLANILINE | 4913-13-7 [chemicalbook.com]
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